N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[2-(3,4-Dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo (sulfone) group. The molecule is further substituted at the 2-position with a 3,4-dimethylphenyl group and at the 3-position with a 2H-1,3-benzodioxole-5-carboxamide moiety. The compound’s synthesis likely involves sequential functionalization of the thieno-pyrazol core, leveraging coupling reactions to introduce the substituents .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-12-3-5-15(7-13(12)2)24-20(16-9-30(26,27)10-17(16)23-24)22-21(25)14-4-6-18-19(8-14)29-11-28-18/h3-8H,9-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHABBWXKEZDIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The benzodioxole moiety is then introduced via coupling reactions, followed by the addition of the carboxamide group through amidation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with a closely related analog, N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 893928-14-8, ), to highlight key differences and their implications.
Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s 3,4-dimethylphenyl group at the 2-position enhances lipophilicity compared to the phenyl group in ’s compound. This may improve membrane permeability but reduce aqueous solubility.
- The benzodioxole-carboxamide substituent in the target compound introduces two oxygen atoms, slightly increasing polarity compared to the methoxyphenyl-pyrrolidine-carboxamide in ’s compound.
Polar Surface Area (PSA): The higher PSA of ’s compound (119 Ų vs.
Synthetic Complexity :
- The pyrrolidine-5-oxo ring in ’s compound adds conformational rigidity, which may affect binding affinity in biological targets. In contrast, the target’s benzodioxole group offers a planar aromatic system, possibly enabling π-π stacking interactions.
Metabolic Considerations :
- The methoxy group in ’s compound is a common metabolic liability, whereas the dimethylphenyl group in the target may resist oxidative metabolism, enhancing stability .
Research Findings and Implications
- Thermal Properties: While unrelated to the target compound, highlights the importance of substituent effects on polymerization and volume changes in benzoxazines, suggesting analogous studies could elucidate the thermal behavior of thieno-pyrazol derivatives .
Biological Activity
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential biological activities. Its unique structural features include a thieno[3,4-c]pyrazole core and a benzodioxole moiety, which contribute to its diverse chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C21H19N3O5S, with a molecular weight of approximately 425.46 g/mol. The structure can be represented as follows:
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Benzodioxole, Carboxamide |
| Molecular Weight | 425.46 g/mol |
Biological Activity Overview
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit various biological activities including:
- Anti-inflammatory properties : These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes.
- Anticancer effects : Studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial activity : Some derivatives demonstrate effectiveness against various bacterial strains.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX and LOX).
- Modulation of Cell Signaling Pathways : It could affect pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways leading to cancer cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the thieno[3,4-c]pyrazole class:
-
Anti-inflammatory Studies :
- A study demonstrated that derivatives of thieno[3,4-c]pyrazole significantly reduced inflammation in animal models by decreasing the levels of TNF-alpha and IL-6 .
- Anticancer Activity :
-
Antimicrobial Effects :
- A recent investigation reported that certain thieno[3,4-c]pyrazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria .
Summary of Biological Activities
Q & A
Q. Table 1: Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent (Amidation) | Anhydrous DMF | 65–75% | |
| Oxidation Agent | mCPBA (≥70%) | 80–90% | |
| Temperature | 0°C (Cyclization) | 70–85% |
Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?
Answer:
- Core Modifications: Replace benzodioxole with bioisosteres (e.g., benzothiazole) to enhance solubility .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the 3,4-dimethylphenyl ring to improve target affinity .
- Pharmacophore Mapping: Overlay active/inactive analogs using MOE software to identify critical H-bond donors/acceptors .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Benzodioxole → Benzothiazole | ↑ Solubility, ↓ IC₅₀ (MCF-7) | |
| -OCH₃ → -CF₃ | ↑ Kinase inhibition (EGFR) | |
| Sulfone → Sulfoxide | ↓ Stability, ↑ Metabolic Resistance |
Notes
- Methodological Focus: Emphasizes reproducible techniques (e.g., HPLC gradients, DFT parameters) to ensure academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
